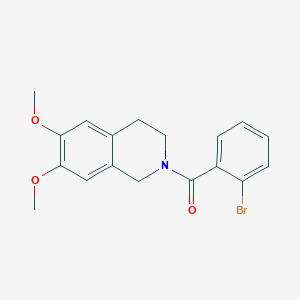![molecular formula C31H27ClN4O2S B11634520 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11634520.png)
4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-N-phenylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methyl, phenyl, carbamoyl, and sulfanyl groups
Vorbereitungsmethoden
The synthesis of 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyridine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, coupling reactions, and functional group transformations. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution to introduce different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIDINE-3-CARBOXAMIDE include other pyridine derivatives with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C31H27ClN4O2S |
|---|---|
Molekulargewicht |
555.1 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C31H27ClN4O2S/c1-19(2)21-11-15-25(16-12-21)35-27(37)18-39-31-26(17-33)29(22-9-13-23(32)14-10-22)28(20(3)34-31)30(38)36-24-7-5-4-6-8-24/h4-16,19H,18H2,1-3H3,(H,35,37)(H,36,38) |
InChI-Schlüssel |
RIAHRBHYLBMZEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)C(C)C)C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11634437.png)
![Ethyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B11634440.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11634444.png)

![N-[2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl]benzamide](/img/structure/B11634450.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11634451.png)
![2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634462.png)
![1-[(4-Bromophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11634472.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11634483.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11634486.png)
![(7Z)-3-(3-fluorophenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11634488.png)
![3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11634504.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11634508.png)
![4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid](/img/structure/B11634511.png)
